2-(3-Bromo-4-fluorophenyl)ethanol

Description

BenchChem offers high-quality 2-(3-Bromo-4-fluorophenyl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Bromo-4-fluorophenyl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

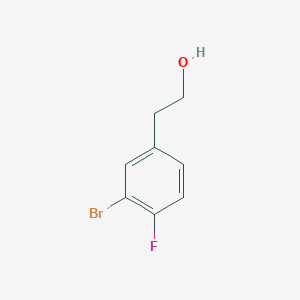

Structure

3D Structure

Properties

IUPAC Name |

2-(3-bromo-4-fluorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO/c9-7-5-6(3-4-11)1-2-8(7)10/h1-2,5,11H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBDMLERTYAXGAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCO)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physical properties of 2-(3-Bromo-4-fluorophenyl)ethanol (e.g., boiling point, density)

[1]

Introduction & Chemical Identity

2-(3-Bromo-4-fluorophenyl)ethanol (CAS: 1343000-35-0) is a disubstituted phenethyl alcohol derivative.[1][2] Its structural uniqueness lies in the specific meta-bromo, para-fluoro substitution pattern on the phenyl ring.[1] This arrangement provides two distinct orthogonal handles for transition-metal catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig), making it an invaluable scaffold for developing kinase inhibitors and receptor modulators.[1]

Chemical Identification Data

| Property | Detail |

| CAS Number | 1343000-35-0 |

| IUPAC Name | 2-(3-Bromo-4-fluorophenyl)ethanol |

| Molecular Formula | C₈H₈BrFO |

| Molecular Weight | 219.05 g/mol |

| SMILES | OCCc1ccc(F)c(Br)c1 |

| InChI Key | Derived from structure |

| MDL Number | MFCD11847406 |

Physical Properties

The following data aggregates experimental observations from commercial certificates of analysis (CoA) and predictive modeling based on close structural analogs (e.g., 2-(4-bromophenyl)ethanol).

Key Physical Parameters

| Property | Value / Description | Source/Note |

| Physical State | Liquid (Oil) | Experimental [1] |

| Appearance | Yellow to colorless clear oil | Experimental [1] |

| Boiling Point | ~110–115 °C @ 1 mmHg | Predicted (Analog-based) |

| Density | ~1.57 g/cm³ | Predicted |

| Refractive Index | ~1.55–1.57 | Predicted |

| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO.[1][2][3][4] Insoluble in water.[1] | Standard Organic Profile |

| Flash Point | >110 °C | Predicted |

Technical Insight: The presence of the fluorine atom typically lowers the boiling point slightly compared to the non-fluorinated analog due to reduced polarizability, while the bromine atom significantly increases density and lipophilicity (LogP ~2.5).[1]

Synthesis & Experimental Protocols

Since this specific isomer is a specialized intermediate, the most robust synthetic route involves the reduction of its commercially available precursor, 3-Bromo-4-fluorophenylacetic acid (CAS: 194019-11-9).[1]

Pathway: Selective Reduction of Carboxylic Acid

The preferred method utilizes Borane-Tetrahydrofuran (BH₃[5]·THF) complex.[1] This reagent selectively reduces the carboxylic acid to the primary alcohol without affecting the aryl halide (Br/F) moieties, avoiding the side reactions often seen with Lithium Aluminum Hydride (LiAlH₄).[1]

Figure 1: Selective reduction pathway preserving aryl-halide functionality.

Detailed Protocol

Objective: Synthesis of 2-(3-Bromo-4-fluorophenyl)ethanol on a 10 mmol scale.

-

Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum.

-

Solubilization: Charge the flask with 3-Bromo-4-fluorophenylacetic acid (2.33 g, 10 mmol) and anhydrous Tetrahydrofuran (THF, 20 mL). Cool the solution to 0 °C using an ice bath.

-

Reduction: Slowly add BH₃·THF complex (1.0 M in THF, 15 mL, 15 mmol) dropwise via syringe over 20 minutes. Caution: Hydrogen gas evolution.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. Monitor conversion via TLC (Eluent: 30% EtOAc/Hexanes; stain with KMnO₄).[1]

-

Quench: Cool the mixture back to 0 °C. Cautiously add Methanol (5 mL) dropwise to quench excess borane. (Vigorous bubbling will occur).[1]

-

Workup: Concentrate the mixture under reduced pressure. Dissolve the residue in EtOAc (50 mL) and wash with 1M HCl (20 mL), saturated NaHCO₃ (20 mL), and brine (20 mL).

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the resulting yellow oil via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).

Handling, Safety & Storage

As a halogenated organic intermediate, strict safety protocols must be observed.[1][4]

| Hazard Class | Classification | Precaution |

| Skin Irritation | Category 2 | Wear nitrile gloves; wash immediately upon contact.[1] |

| Eye Irritation | Category 2A | Use safety goggles; flush with water for 15 min if exposed.[1] |

| Storage | Inert Atmosphere | Store under Nitrogen/Argon at 2–8 °C. Hygroscopic. |

MSDS Summary: Avoid inhalation of vapors. The compound may release Hydrogen Bromide (HBr) or Hydrogen Fluoride (HF) upon thermal decomposition [4].[1]

Applications in Drug Discovery

The 2-(3-Bromo-4-fluorophenyl)ethanol scaffold is a versatile "linker" module.[1]

-

Kinase Inhibition: The 3-Bromo position is electronically primed for Suzuki-Miyaura coupling to introduce heteroaryl groups (e.g., pyrazoles, pyridines) common in ATP-competitive inhibitors.[1]

-

Receptor Binding: The 4-Fluoro substituent modulates metabolic stability (blocking para-oxidation) and enhances lipophilicity for better membrane permeability.[1]

-

Linker Chemistry: The primary Alcohol can be converted to a mesylate/tosylate for nucleophilic substitution or oxidized to an aldehyde for reductive amination.[1]

Figure 2: Functional diversification points of the scaffold.[1]

References

-

Hoffman Fine Chemicals. Product Analysis: 2-(3-Bromo-4-fluorophenyl)ethanol (CAS 1343000-35-0).[1][2][6][7] Retrieved from [1]

-

ChemicalBook. 3-Bromo-4-fluorophenylacetic acid Synthesis & Properties. Retrieved from [1]

-

Common Organic Chemistry. Reduction of Carboxylic Acids to Alcohols using Borane.[1] Retrieved from

-

Fisher Scientific. Safety Data Sheet: Halogenated Phenethyl Alcohols.[1] Retrieved from

Sources

- 1. 2-(4-Bromophenyl)ethanol | C8H9BrO | CID 72851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 194019-11-9|3-Bromo-4-fluorophenylacetic acid|BLD Pharm [bldpharm.com]

- 3. chembk.com [chembk.com]

- 4. CAS 194019-11-9: 3-Bromo-4-fluorophenylacetic Acid [cymitquimica.com]

- 5. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]

- 6. hoffmanchemicals.com [hoffmanchemicals.com]

- 7. hoffmanchemicals.com [hoffmanchemicals.com]

Introduction: The Strategic Importance and Synthetic Challenges of Phenylethanols

An In-depth Technical Guide to the Retrosynthetic Analysis of Substituted Phenylethanol Compounds

Substituted phenylethanol scaffolds are privileged structures in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, fragrances, and fine chemicals. Their biological activity is often exquisitely sensitive to the substitution pattern on the aromatic ring and the stereochemistry of the ethanol side chain. For researchers and drug development professionals, the ability to efficiently and selectively synthesize these compounds is paramount. This guide provides a deep dive into the retrosynthetic analysis of substituted phenylethanols, moving beyond a simple recitation of reactions to a causal exploration of why certain synthetic routes are chosen and how they are practically executed.

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials through a series of logical "disconnections". This guide is structured around the primary retrosynthetic disconnections for the phenylethanol framework, offering a toolkit of strategies that can be adapted to a wide range of specific synthetic targets. We will explore the underlying mechanisms, provide field-proven experimental protocols, and discuss the critical considerations for achieving high yield and selectivity.

Core Retrosynthetic Strategies for the Phenylethanol Scaffold

The general structure of a substituted phenylethanol offers several logical points for disconnection. The most common and powerful strategies involve cleaving the carbon-carbon bond between the phenyl ring and the ethanol moiety, or disconnecting the carbon-oxygen bond of the alcohol.

Disconnection 1: The Phenyl-Ethanol C-C Bond via Organometallic Reagents

One of the most robust and versatile methods for forming the key carbon-carbon bond in phenylethanols is through the use of Grignard reagents.[1][2] This approach allows for the coupling of a nucleophilic phenyl group with an electrophilic two-carbon synthon. The specific disconnection depends on whether the target is a 1-phenylethanol or a 2-phenylethanol derivative.

For a 1-phenylethanol, the most direct retrosynthetic disconnection is between the benzylic carbon (Cα) and the adjacent methyl group carbon (Cβ). This leads to a substituted benzaldehyde and a methyl Grignard reagent, or a substituted phenyl Grignard reagent and acetaldehyde. The latter is often more practical.

Caption: Retrosynthetic analysis of 1-phenylethanol to a phenyl Grignard reagent and acetaldehyde.

Causality and Mechanistic Insight: The Grignard reaction's effectiveness stems from the highly polarized carbon-magnesium bond, which renders the carbon atom strongly nucleophilic.[1][2] This nucleophile readily attacks the electrophilic carbonyl carbon of an aldehyde. The reaction must be conducted under strictly anhydrous conditions, as Grignard reagents are potent bases that are readily quenched by protic sources like water.[1][2] Diethyl ether or tetrahydrofuran (THF) are common solvents as they are aprotic and solvate the magnesium species, keeping the reagent in solution.[2]

Experimental Protocol: Synthesis of 1-Phenylethanol [1][2]

Objective: To synthesize 1-phenylethanol from bromobenzene and acetaldehyde via a Grignard reaction.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

Bromobenzene

-

Iodine (a small crystal for initiation)

-

Acetaldehyde (ethanal)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Apparatus Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a reflux condenser (with a drying tube), a pressure-equalizing dropping funnel, and a magnetic stirrer.

-

Grignard Reagent Formation: Place magnesium turnings in the flask. Add a small volume of anhydrous ether and a crystal of iodine. In the dropping funnel, place a solution of bromobenzene in anhydrous ether.

-

Initiation: Add a small portion of the bromobenzene solution to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed. If the reaction does not start, gentle warming may be required.

-

Addition: Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture until most of the magnesium is consumed.

-

Reaction with Acetaldehyde: Cool the Grignard reagent solution in an ice bath. Add a solution of acetaldehyde in anhydrous ether dropwise from the dropping funnel. A vigorous reaction will occur.

-

Workup: After the addition is complete, quench the reaction by slowly adding saturated aqueous NH₄Cl solution. This hydrolyzes the magnesium alkoxide salt to the free alcohol.[1]

-

Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the ether layer, wash it with brine, and dry it over anhydrous Na₂SO₄. Remove the ether by rotary evaporation to yield the crude 1-phenylethanol, which can be further purified by vacuum distillation.

For a 2-phenylethanol, the disconnection is made between the phenyl ring and the Cα carbon. This leads to a substituted phenyl Grignard reagent and ethylene oxide, a highly reactive electrophile.

Caption: Retrosynthetic analysis of 2-phenylethanol to a phenyl Grignard reagent and ethylene oxide.

Causality and Mechanistic Insight: Epoxides, particularly ethylene oxide, are excellent electrophiles due to significant ring strain.[3] The nucleophilic attack of the Grignard reagent occurs at one of the carbon atoms of the epoxide, leading to a ring-opening reaction. This reaction is highly regioselective for the less substituted carbon. The result is the formation of a primary alcohol with the addition of a two-carbon chain.[3][4]

Disconnection 2: The C-O Bond via Reduction

This strategy involves retrosynthetically removing the alcohol functionality to reveal a precursor that can be synthesized through well-established aromatic chemistry.

This powerful two-step sequence first installs an acyl group onto the aromatic ring, followed by reduction of the resulting ketone to the desired alcohol.

Caption: Retrosynthesis of 1-phenylethanol via a ketone intermediate.

Causality and Mechanistic Insight: The Friedel-Crafts acylation is a classic electrophilic aromatic substitution.[5] A strong Lewis acid, typically AlCl₃, is used to generate a highly electrophilic acylium ion from an acyl chloride or anhydride. A key advantage of this reaction is that the product ketone is deactivated towards further substitution, preventing polyacylation.[6][7] The subsequent reduction of the ketone to a secondary alcohol is typically achieved with a hydride reagent like sodium borohydride (NaBH₄), which is chemoselective for carbonyls and will not reduce the aromatic ring.

Experimental Protocol: Synthesis of 4-Methoxy-1-phenylethanol

Objective: To synthesize 4-methoxy-1-phenylethanol from anisole in a two-step process.

Part A: Friedel-Crafts Acylation of Anisole

-

Setup: In a flask equipped for stirring and under an inert atmosphere, suspend aluminum chloride (AlCl₃) in a chlorinated solvent like dichloromethane (DCM).

-

Acylium Ion Formation: Cool the suspension in an ice bath and slowly add acetyl chloride.

-

Reaction: Add anisole dropwise to the mixture, maintaining the low temperature. After the addition, allow the reaction to stir at room temperature until completion (monitored by TLC).

-

Workup: Carefully quench the reaction by pouring it over crushed ice and hydrochloric acid. Extract the product with DCM, wash the organic layer, dry it, and remove the solvent to yield 4-methoxyacetophenone.

Part B: Reduction of 4-Methoxyacetophenone

-

Setup: Dissolve the 4-methoxyacetophenone from Part A in methanol or ethanol in a round-bottom flask.

-

Reduction: Cool the solution in an ice bath and add sodium borohydride (NaBH₄) portion-wise.

-

Reaction: After the addition, remove the ice bath and stir at room temperature until the starting material is consumed (monitored by TLC).

-

Workup: Quench the reaction by the slow addition of water. Remove the bulk of the alcohol solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate). Dry the organic extracts and evaporate the solvent to yield the target alcohol.

This route is particularly relevant for the industrial synthesis of 2-phenylethanol.[8] The retrosynthetic step involves converting the primary alcohol to an epoxide.

Causality and Mechanistic Insight: Substituted styrene oxides can be regioselectively opened by catalytic hydrogenation.[9][10] Catalysts like Raney Nickel or Palladium on carbon (Pd/C) are commonly employed.[8] The reaction involves the addition of hydrogen across one of the C-O bonds of the epoxide ring. Controlling reaction conditions such as temperature, pressure, and catalyst loading is crucial to maximize selectivity for the desired 2-phenylethanol product and minimize side reactions.[10][11]

Asymmetric Synthesis of Chiral Phenylethanols

For many pharmaceutical applications, obtaining a single enantiomer of a chiral phenylethanol is essential. This requires strategies that can control stereochemistry.

Strategy 3: Asymmetric Reduction of Prochiral Ketones

Instead of a standard reduction with NaBH₄, a prochiral ketone (e.g., a substituted acetophenone) can be reduced using a chiral catalyst or a biological system to produce an enantiomerically enriched alcohol.

Biocatalytic Approach: Baker's yeast (Saccharomyces cerevisiae) is a cost-effective and environmentally benign biocatalyst capable of performing asymmetric reductions of ketones.[12] It contains oxidoreductase enzymes that preferentially deliver a hydride to one face of the carbonyl, leading to a high enantiomeric excess (ee) of one alcohol enantiomer.

Experimental Protocol: Asymmetric Synthesis of (S)-2-chloro-1-phenylethanol using Baker's Yeast [12]

Objective: To asymmetrically reduce 2-chloroacetophenone to (S)-2-chloro-1-phenylethanol.

Materials:

-

Baker's yeast (dry)

-

Glucose

-

Phosphate buffer (pH 6-8)

-

2-chloroacetophenone derivative (substrate)

-

Co-substrate (e.g., methanol)

-

Extraction solvent (e.g., n-hexane)

Procedure:

-

Yeast Activation: In an Erlenmeyer flask, suspend baker's yeast and glucose in a phosphate buffer solution. Activate the yeast by shaking at a controlled temperature (e.g., 25-40°C) for approximately 30 minutes.

-

Substrate Addition: Dissolve the 2-chloroacetophenone substrate in a minimal amount of a co-substrate like methanol and add it to the activated yeast culture.

-

Bioreduction: Shake the flask at a controlled temperature for 12-60 hours. The yeast enzymes will reduce the ketone to the chiral alcohol.

-

Extraction: After the reaction period, add an extraction solvent like n-hexane to the flask. Shake vigorously to extract the product.

-

Purification and Analysis: Separate the organic layer, dry it (e.g., with Na₂SO₄), and concentrate it. Analyze the product by gas chromatography (GC) or high-performance liquid chromatography (HPLC) on a chiral column to determine the yield and enantiomeric excess (ee). The patent for (S)-2-chloro-1-phenylethanol derivatives reports yields above 74% and ee values exceeding 97%.[12]

Strategy 4: Enzymatic Kinetic Resolution

An alternative to asymmetric synthesis is to resolve a racemic mixture. In enzymatic kinetic resolution, an enzyme selectively acylates one enantiomer of the alcohol at a much faster rate than the other.

Caption: Principle of enzymatic kinetic resolution of a racemic phenylethanol.

Causality and Mechanistic Insight: Lipases, such as Candida antarctica Lipase B (CALB), are highly effective for this transformation.[13] They create a chiral active site environment where one enantiomer of the alcohol fits much better and can be acylated. The other enantiomer reacts very slowly or not at all. This difference in reaction rates allows for the separation of the unreacted, enantiomerically pure alcohol from the newly formed ester.[13] The maximum theoretical yield for the desired alcohol enantiomer in a kinetic resolution is 50%.

Quantitative Data Summary

| Synthesis Method | Target Molecule Example | Key Reagents | Typical Yield | Enantiomeric Excess (ee) | Reference |

| Grignard Reaction | 1-Phenylethanol | PhMgBr, Acetaldehyde | Good to High | N/A (Racemic) | [1],[2] |

| Friedel-Crafts + Reduction | Substituted 1-Phenylethanol | Ar-H, Acyl-Cl, AlCl₃, NaBH₄ | Good | N/A (Racemic) | [6] |

| Styrene Oxide Hydrogenation | 2-Phenylethanol | Styrene Oxide, H₂, Raney Ni | High | N/A (Racemic) | [8],[10] |

| Biocatalytic Asymmetric Reduction | (S)-2-chloro-1-phenylethanol | Substituted 2-chloroacetophenone, Yeast | >74% | >97% | [12] |

| Enzymatic Kinetic Resolution | (R)-1-phenylethanol | (R,S)-1-phenylethanol, Lipase, Vinyl Acetate | ~48% (conv.) | >90% (for ester) | [13] |

Conclusion and Future Outlook

The retrosynthetic analysis of substituted phenylethanols reveals a rich landscape of synthetic strategies, each with its own strengths and ideal applications. For simple, racemic targets, classic methods like the Grignard reaction and Friedel-Crafts acylation followed by reduction remain highly effective and reliable. For industrial-scale production of key commodities like 2-phenylethanol, catalytic hydrogenation of epoxides is often the preferred route.

The increasing demand for enantiomerically pure compounds in the pharmaceutical industry has driven significant innovation in asymmetric synthesis. Biocatalytic methods, using either whole cells like baker's yeast or isolated enzymes like lipases, offer powerful, sustainable, and highly selective alternatives to traditional chemical methods. These approaches provide access to high-purity chiral building blocks under mild conditions. As the fields of metabolic engineering and enzyme evolution continue to advance, we can expect the development of even more efficient and tailored biocatalytic routes for the synthesis of complex substituted phenylethanol derivatives, further empowering researchers and drug development professionals.

References

- Bunnelle, W. H., Meyer, L. A., & Glaser, R. E. Synthesis of 1-Phenylethanol: A Grignard Reaction. slc.umd.edu.

- Bunnelle, W. H., Meyer, L. A., & Glaser, R. E. (Version 3). Synthesis of 1-Phenylethanol: A Grignard Reaction. University of Missouri-St. Louis Chemistry Department.

- The synthesis of given alcohol 2 -phenylethanol by adding Grignard reagen... (2024, February 26). Filo.

- Show how you would synthesize the following alcohol by adding Grignard reagents to ethylene oxide. (a) 2-phenylethanol. Pearson.

- Method for asymmetric synthesis of (S)-2-chloro-1-phenylethanol derivative.

- Preparation of phenylethanols.

- Cihangir, N., et al. (2017). The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. PMC.

- Hydrogenation of Styrene Oxide to 2-Phenylethanol over Nanocrystalline Ni Prepared by Ethylene Glycol Reduction Method. (2016, February 5).

- Dragoi, B., et al. (2015). Selective conversion of styrene oxide to 2-phenylethanol in cascade reactions over non-noble metal catalysts. Catalysis Science & Technology (RSC Publishing).

- Hydrogenation of styrene oxide to produce 2-phenylethanol.

- Friedel-Crafts Acyl

- Friedel–Crafts reaction. Wikipedia.

- Friedel–Crafts Acyl

- Friedel-Crafts Acyl

Sources

- 1. glaserr.missouri.edu [glaserr.missouri.edu]

- 2. glaserr.missouri.edu [glaserr.missouri.edu]

- 3. The synthesis of given alcohol 2 -phenylethanol by adding Grignard reagen.. [askfilo.com]

- 4. Show how you would synthesize the following alcohol by adding Gri... | Study Prep in Pearson+ [pearson.com]

- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 6. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 7. Friedel-Crafts Acylation [organic-chemistry.org]

- 8. US4943667A - Preparation of phenylethanols - Google Patents [patents.google.com]

- 9. Selective conversion of styrene oxide to 2-phenylethanol in cascade reactions over non-noble metal catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 10. US4064186A - Hydrogenation of styrene oxide to produce 2-phenylethanol - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. CN101503714A - Method for asymmetric synthesis of (S)-2-chloro-1-phenylethanol derivative - Google Patents [patents.google.com]

- 13. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Control of Molecular Complexity: A Guide to Key Pharmaceutical Intermediates

Topic: Key Intermediates in the Synthesis of Pharmaceutical Compounds Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In modern pharmaceutical process chemistry, the definition of an "intermediate" has shifted from a simple transient structure to a high-value, stereodefined molecular scaffold. The era of flat, aromatic-heavy drug design is yielding to sp³-rich architectures, requiring intermediates that possess pre-installed stereochemistry and orthogonal reactivity handles.

This guide moves beyond standard textbook definitions. It analyzes the strategic utility of specific intermediate classes—specifically MIDA boronates and chiral sulfinamides —that have revolutionized retrosynthetic logic. Furthermore, it integrates these chemical insights with the ICH Q11 regulatory framework , ensuring that scientific innovation aligns with compliance regarding Regulatory Starting Materials (RSMs).

Part 1: The Boron Revolution – Iterative Cross-Coupling

The Challenge: Boronic acids are unstable, prone to protodeboronation, and difficult to purify via silica chromatography. This instability historically prevented the "building block" approach seen in peptide synthesis from being applied to small molecules.

The Solution: N-Methyliminodiacetic acid (MIDA) boronates.[1][2][3] These intermediates rehybridize the boron atom from sp² (reactive) to sp³ (unreactive), effectively "masking" the boron species. This enables the Iterative Cross-Coupling (ICC) strategy, where haloboronic acids can be coupled sequentially without self-polymerization.

Mechanism of Action: The "Catch-and-Release" Strategy

The utility of MIDA boronates relies on a reversible switch in hybridization.

-

Catch (sp³): The MIDA ligand coordinates to boron, filling its empty p-orbital. The complex is unreactive toward transmetallation and stable to air/chromatography.

-

Release (sp²): Mild aqueous base hydrolyzes the MIDA ligand, restoring the reactive boronic acid in situ for coupling.

Experimental Protocol: Synthesis of MIDA Boronates

Reference: Gillis, E. P.; Burke, M. D. J.[1][4][5] Am. Chem. Soc. 2007, 129, 6716.

Objective: Conversion of an unstable aryl boronic acid to a stable MIDA boronate.

-

Reagents: Aryl boronic acid (1.0 equiv), MIDA (N-methyliminodiacetic acid) (1.2–1.5 equiv).

-

Solvent System: Toluene:DMSO (10:1). The DMSO is critical for solubilizing the polar MIDA ligand.

-

Dehydration: The reaction is heated to reflux (110°C) under a Dean-Stark trap.

-

Why: The formation of the MIDA ester is a condensation reaction releasing 2 equivalents of water. Azeotropic removal drives the equilibrium forward.

-

-

Workup: The reaction mixture is concentrated. The residue is often recrystallized from Acetone/Et₂O or purified via standard silica flash chromatography (eluting with EtOAc/MeOH).

-

Validation: ¹¹B NMR shift moves from ~30 ppm (boronic acid) to ~10-15 ppm (MIDA adduct), confirming sp³ hybridization.

Visualization: The Iterative Cross-Coupling Cycle

Caption: The MIDA boronate platform enables sequential coupling by toggling boron reactivity between sp³ (protected) and sp² (active) states.

Part 2: Asymmetric Amine Synthesis – Ellman’s Auxiliary

The Challenge: Synthesizing chiral amines (a moiety present in >40% of small molecule drugs) often requires harsh conditions or expensive chiral pool materials. The Solution: tert-Butanesulfinamide (Ellman’s Auxiliary).[6] This intermediate serves as a chiral ammonia equivalent.[6] It condenses with aldehydes/ketones to form sulfinimines, which then undergo highly diastereoselective additions.[7]

Mechanism: The Six-Membered Chelate

The high stereocontrol arises from a Zimmerman-Traxler-type transition state. When a Grignard reagent adds to the sulfinimine, the metal (Mg) coordinates to both the sulfinyl oxygen and the imine nitrogen, locking the conformation. The bulky tert-butyl group blocks one face of the imine, forcing the nucleophile to attack from the opposite side.

Experimental Protocol: Condensation and Addition

Reference: Liu, G.; Cogan, D. A.; Ellman, J. A. J.[7] Am. Chem. Soc. 1997, 119, 9913.[7]

Phase 1: Sulfinimine Formation [7]

-

Reagents: Ketone (1.0 equiv), (R)-tert-butanesulfinamide (1.1 equiv), Ti(OEt)₄ (2.0 equiv).

-

Solvent: THF (anhydrous), 0.5 M concentration.

-

Reaction: Stir at ambient temperature (aldehydes) or reflux (hindered ketones).

-

Why Ti(OEt)₄? It acts as both a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium. Without it, conversion is often poor.

-

-

Workup: Pour into brine. The resulting titanium salts form a slurry. Filter through Celite.

Phase 2: Diastereoselective Addition

-

Reagents: Sulfinimine (1.0 equiv), Grignard reagent (R-MgBr, 2.0 equiv).

-

Conditions: DCM or THF, -78°C to -48°C.

-

Note: Non-coordinating solvents (DCM) often enhance diastereoselectivity (dr) by tightening the chelation transition state.

-

-

Cleavage: Treat the resulting sulfinamide with HCl/MeOH to release the chiral amine hydrochloride salt.

Visualization: Synthesis Logic Flow

Caption: Workflow for converting prochiral ketones to chiral amines using Ellman's auxiliary via a titanium-mediated condensation.

Part 3: Regulatory & Quality Control (ICH Q11)

In pharmaceutical development, an "intermediate" becomes a regulatory focal point when it is designated as a Regulatory Starting Material (RSM) .

The "Propensity-to-Purge" Strategy

Under ICH Q11, you must demonstrate that impurities formed in the intermediate stages are purged before the final Drug Substance (DS).

Risk Assessment Table: Impurity Carryover

| Impurity Class | Origin | Control Strategy (ICH M7/Q11) |

| Mutagenic Impurities | Alkyl halides, hydrazines used in synthesis steps. | Control at Source: Must be reduced to <30% of TTC (Threshold of Toxicological Concern) if not purged. |

| Regioisomers | Non-selective substitution (e.g., ortho vs. para). | Purge Factor Calculation: Demonstrate >100x rejection in subsequent crystallizations. |

| Elemental Impurities | Pd/Rh catalysts from cross-coupling (e.g., MIDA steps). | Scavenging: Use of Thiol-silica or activated carbon in the final intermediate step. |

Visualization: Impurity Fate Mapping

Caption: Decision tree for managing impurities derived from intermediates, aligning with ICH Q11 "Formation, Fate, and Purge" principles.

References

-

Gillis, E. P., & Burke, M. D. (2007). "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society.

-

Liu, G., Cogan, D. A., & Ellman, J. A. (1997).[7] "Catalytic Asymmetric Synthesis of tert-Butanesulfinamide. Application to the Asymmetric Synthesis of Amines." Journal of the American Chemical Society.

-

Li, J., et al. (2015). "Synthesis of Many Different Types of Organic Small Molecules Using One Automated Process." Science.

-

International Council for Harmonisation (ICH). (2012).[8][9] "Guideline Q11: Development and Manufacture of Drug Substances." ICH Official Guidelines.

-

Ellman, J. A., et al. (2002). "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research.

Sources

- 1. MIDA Boronates [sigmaaldrich.com]

- 2. Multistep synthesis of complex boronic acids from simple MIDA boronates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Iterative cross-coupling with MIDA boronates | IDEALS [ideals.illinois.edu]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. tert-Butanesulfinamide - Wikipedia [en.wikipedia.org]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. database.ich.org [database.ich.org]

- 9. youtube.com [youtube.com]

Methodological & Application

Modular Assembly of Fluorinated Pharmacophores: Advanced Functionalization of 2-(3-Bromo-4-fluorophenyl)ethanol

[1][2]

Executive Summary & Strategic Value

The molecule 2-(3-Bromo-4-fluorophenyl)ethanol (CAS: 1240263-42-0 / 52059-53-7 derivatives) represents a "privileged scaffold" in modern drug discovery, particularly for Tyrosine Kinase Inhibitors (TKIs) and GPCR modulators .[1][2] Its value lies in its tri-functional nature:

-

The Aryl Bromide (C3): A reactive handle for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to build biaryl cores.[1][2]

-

The Fluorine (C4): A metabolic blocker that prevents para-oxidation (CYP450 stability) and modulates lipophilicity (

).[1][2] -

The Hydroxyethyl Tail: A flexible linker amenable to activation (mesylation/halogenation) for nucleophilic attachment of solubilizing groups (amines, heterocycles).[2]

This guide details the chemoselective functionalization of this scaffold, focusing on avoiding common pitfalls such as styrene formation (elimination) and competitive oxidative addition.[1][2]

Strategic Analysis: The Divergent Synthesis Map

The primary challenge in utilizing this scaffold is sequencing. Should one couple the aryl ring first, or activate the alcohol first?

-

Path A (Coupling-First): Preserves the alcohol for late-stage diversification.[1] Preferred when the coupling partner is sensitive to alkyl halides.

-

Path B (Activation-First): Converts alcohol to an alkyl halide/sulfonate.[1][2] Risks

-elimination to the styrene derivative under basic coupling conditions.

Visualization: Chemoselectivity Decision Tree

Figure 1: Decision matrix for sequencing the functionalization of the 3-bromo-4-fluoro scaffold.

Detailed Protocols

Protocol A: The "Styrene-Safe" Activation (Appel Reaction)

Objective: Convert the alcohol to an alkyl bromide without inducing

Materials:

-

Substrate: 2-(3-Bromo-4-fluorophenyl)ethanol (1.0 equiv)[1][2]

-

Reagent: Triphenylphosphine (

, 1.2 equiv)[1][2] -

Halogen Source: Carbon Tetrabromide (

, 1.2 equiv)[1][2]

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask under

, dissolve -

Addition: Add

(1.2 eq) portion-wise. The solution will turn a pale yellow.[3] Stir for 10 minutes to form the phosphorane active species. -

Substrate Introduction: Add the alcohol substrate (dissolved in minimal DCM) dropwise over 15 minutes.

-

Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 8:1).[2] The alcohol (

) should convert to the less polar bromide ( -

Workup: Quench with saturated

. Extract with DCM. -

Purification: Concentrate and precipitate

(triphenylphosphine oxide) by adding cold hexanes/ether.[1] Filter off the solid oxide. Flash chromatography (100% Hexanes

Expert Insight:

"Using the Appel reaction is superior to tosylation for this specific scaffold because the electron-withdrawing fluorine atom increases the acidity of the benzylic protons, making the molecule more prone to elimination under the basic conditions required for sulfonate formation."[1] [1, 4]

Protocol B: Chemoselective Suzuki-Miyaura Coupling

Objective: Couple an aryl boronic acid to the aromatic bromide without affecting the alkyl bromide (if Path B was chosen) or the free alcohol.[1]

Challenge: If the alkyl chain is already activated (e.g., alkyl bromide), standard Suzuki bases (

Materials:

-

Substrate: 2-(3-Bromo-4-fluorophenyl)ethanol (or its activated derivative).[1][2]

-

Coupling Partner: Aryl Boronic Acid (1.2 equiv) (e.g., Indazole-5-boronic acid).[1][2]

-

Catalyst:

(3-5 mol%).[1][2] -

Base:

(2.0 equiv, 2M aqueous solution).[1][2] -

Solvent: 1,4-Dioxane.[2]

Step-by-Step Methodology:

-

Degassing: Charge the reaction vessel with the substrate, boronic acid, and catalyst.[4] Seal and purge with Argon/Nitrogen for 10 minutes.

-

Solvent Addition: Add degassed 1,4-Dioxane and the aqueous base solution via syringe.

-

Thermal Cycle: Heat to

(oil bath). -

Monitoring: Reaction typically completes in 4–6 hours.[1]

-

Workup: Dilute with EtOAc, wash with brine. Dry over

.[1][2] -

Purification: Silica gel chromatography.

Data Summary: Catalyst Performance on Fluorinated Scaffolds

| Catalyst System | Base | Temp ( | Yield (%) | Comments |

| 100 | 78% | Standard.[1][2] High temp risks elimination. | ||

| 80 | 92% | Recommended. Excellent tolerance.[1][2] | ||

| 60 | 88% | Good for sterically hindered boronates.[1][2] |

Case Study: Synthesis of a TKI Pharmacophore

Target: A generic p38 MAP Kinase inhibitor motif (Biaryl-Linker-Morpholine).[1][2]

Workflow Visualization:

Figure 2: Convergent synthesis of a kinase inhibitor scaffold.

Protocol for Step 3 (Final Assembly):

-

Dissolve the alkyl bromide intermediate (from Step 2) in Acetonitrile (MeCN).[2]

-

Add Potassium Carbonate (

, 3.0 equiv) and Morpholine (1.5 equiv).[1][2] -

Heat to

for 12 hours. -

Observation: The fluorine atom on the ring might undergo

(Nucleophilic Aromatic Substitution) if the ring is highly electron-deficient (e.g., if the Suzuki partner is a pyridine).[2] However, with a pyrazole/phenyl partner, the aliphatic substitution at the alkyl bromide is kinetically favored over the aromatic fluoride displacement.

Troubleshooting & Critical Parameters

The "Fluorine Effect"

The fluorine atom at the 4-position is not inert.

-

Electronic: It withdraws electron density, making the C3-Bromine bond slightly more positive.[1] This generally accelerates oxidative addition compared to the non-fluorinated analog.

-

Metabolic: In the final API, this fluorine blocks the para-position from metabolic hydroxylation, extending the drug's half-life (

).[1][2]

Safety & Handling

References

-

Appel Reaction Mechanism & Protocol

- Suzuki Coupling of Fluorinated Bromides

-

Synthesis of Fluorinated Intermediates

- Elimination Risks in Phenethyl Systems

-

Medicinal Chemistry of Fluorine

Sources

- 1. researchgate.net [researchgate.net]

- 2. asianpubs.org [asianpubs.org]

- 3. 3-Bromo-4-fluorobenzyl alcohol, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Appel reaction - Wikipedia [en.wikipedia.org]

- 6. synarchive.com [synarchive.com]

- 7. orgosolver.com [orgosolver.com]

Application Notes and Protocols for Suzuki and Sonogashira Couplings with 3-Bromo-4-fluorophenyl Compounds

Introduction

In the landscape of modern synthetic organic chemistry, the creation of carbon-carbon bonds remains a cornerstone of molecular construction, particularly in the fields of pharmaceutical and materials science. Among the myriad of available methodologies, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, have emerged as indispensable tools due to their broad functional group tolerance, mild reaction conditions, and high efficiency.[1][2][3] This guide provides an in-depth technical overview and detailed protocols for the application of these powerful reactions to a specific and increasingly important class of substrates: 3-bromo-4-fluorophenyl compounds.

The 3-bromo-4-fluorophenyl motif is a key structural element in numerous biologically active molecules and advanced materials. The presence of the fluorine atom can significantly modulate the electronic properties, metabolic stability, and binding affinity of a molecule, making it a valuable substituent in drug design.[4] However, the electronic and steric nature of the 3-bromo-4-fluorophenyl system can present unique challenges in cross-coupling reactions, necessitating carefully optimized protocols. This document aims to equip researchers, scientists, and drug development professionals with the field-proven insights and detailed methodologies required to successfully employ Suzuki and Sonogashira couplings with these substrates.

Mechanistic Overview of Palladium-Catalyzed Cross-Coupling

The Suzuki-Miyaura Coupling: A Versatile C-C Bond Formation

The Suzuki-Miyaura reaction facilitates the coupling of an organoboron species (typically a boronic acid or its ester) with an organic halide or triflate.[2][5] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

A critical aspect of the Suzuki coupling is the role of the base, which is essential for the activation of the organoboron compound, making it sufficiently nucleophilic to undergo transmetalation to the palladium center.[5][6] The choice of base can significantly influence the reaction rate and overall yield.[7]

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling.

The Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8][9][10] The classical Sonogashira coupling employs a dual catalytic system of a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[3] More recent developments have led to efficient copper-free protocols, which are often preferred to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[11][12][13]

The mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide to the Pd(0) species is followed by transmetalation with a copper acetylide intermediate generated in the copper cycle. Subsequent reductive elimination yields the desired product and regenerates the Pd(0) catalyst.[8]

Figure 2: Catalytic Cycles of the Copper-Cocatalyzed Sonogashira Coupling.

Suzuki Coupling Protocol for 3-Bromo-4-fluorophenyl Compounds

The presence of an electron-withdrawing fluorine atom can influence the reactivity of the aryl bromide in Suzuki couplings. Generally, electron-withdrawing groups facilitate the oxidative addition step. However, the overall success of the reaction is highly dependent on the careful selection of the catalyst, ligand, base, and solvent.

Recommended Protocol: Suzuki Coupling of 3-Bromo-4-fluorobenzaldehyde with Phenylboronic Acid

This protocol provides a robust starting point for the coupling of a 3-bromo-4-fluorophenyl derivative.

Materials:

-

3-Bromo-4-fluorobenzaldehyde (1.0 mmol)

-

Phenylboronic acid (1.2 mmol)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

-

Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)

-

Potassium carbonate (K₂CO₃, 2.0 mmol)

-

Toluene (10 mL)

-

Water (1 mL)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-4-fluorobenzaldehyde (1.0 mmol), phenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), and potassium carbonate (2.0 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add toluene (10 mL) and water (1 mL) to the flask.

-

Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

| Parameter | Recommended Condition | Rationale and Key Considerations |

| Palladium Source | Pd(OAc)₂ or Pd(PPh₃)₄ | Pd(OAc)₂ is a stable and commonly used precatalyst. Pd(PPh₃)₄ is an active Pd(0) source that can also be effective. |

| Ligand | PPh₃ or Buchwald-type ligands (e.g., XPhos) | For more challenging substrates, bulky and electron-rich phosphine ligands can improve catalytic activity.[14] |

| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ | The choice of base is critical and can be substrate-dependent. K₃PO₄ is often effective for less reactive systems.[6][7] |

| Solvent | Toluene/H₂O, Dioxane/H₂O, or DMF | A biphasic solvent system is often beneficial for Suzuki couplings. DMF can be used for less soluble substrates. |

| Temperature | 80-110 °C | Higher temperatures may be required for less reactive aryl bromides. |

Troubleshooting Suzuki Couplings with 3-Bromo-4-fluorophenyl Compounds

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | Inactive catalyst, inefficient base, or low reaction temperature. | Use a fresh palladium source and ligand. Screen different bases (K₃PO₄ or Cs₂CO₃). Increase the reaction temperature.[14] |

| Dehalogenation | The aryl bromide is reduced to the corresponding arene. This can be promoted by certain bases or protic solvents. | Switch to a weaker base like K₂CO₃. Use an aprotic solvent system. Lower the reaction temperature and monitor the reaction time closely. |

| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | Ensure thorough degassing of solvents and reagents and maintain a strict inert atmosphere.[14] |

Sonogashira Coupling Protocol for 3-Bromo-4-fluorophenyl Compounds

The Sonogashira coupling of 3-bromo-4-fluorophenyl compounds provides a direct route to valuable fluorinated aryl alkynes. While classic copper-cocatalyzed conditions are effective, copper-free methods are increasingly favored to prevent the formation of diynes from the homocoupling of the terminal alkyne.[15]

Recommended Protocol: Copper-Free Sonogashira Coupling of 3-Bromo-4-fluoroaniline with Phenylacetylene

This protocol outlines a copper-free approach, which is often advantageous for cleaner reactions and simpler purification.

Materials:

-

3-Bromo-4-fluoroaniline (1.0 mmol)

-

Phenylacetylene (1.2 mmol)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%)

-

Triethylamine (Et₃N, 3.0 mmol)

-

Anhydrous N,N-Dimethylformamide (DMF, 5 mL)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-4-fluoroaniline (1.0 mmol) and bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add anhydrous DMF (5 mL) and triethylamine (3.0 mmol) via syringe.

-

Add phenylacetylene (1.2 mmol) dropwise to the reaction mixture.

-

Heat the reaction mixture to 80-90 °C and stir for 6-18 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (25 mL) and wash with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

| Parameter | Recommended Condition | Rationale and Key Considerations |

| Palladium Source | PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ | These are common and effective palladium sources for Sonogashira couplings.[16] |

| Copper Co-catalyst | None (for copper-free) or CuI (1-5 mol%) | Copper-free conditions are recommended to minimize alkyne homocoupling. If using copper, ensure it is of high purity.[6][11] |

| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) | The amine base also often serves as a co-solvent. Ensure it is dry and freshly distilled. |

| Solvent | DMF, THF, or Dioxane | The choice of solvent can impact the solubility of reagents and the reaction rate. |

| Temperature | 60-100 °C | Aryl bromides generally require higher temperatures than aryl iodides for efficient coupling.[17] |

Troubleshooting Sonogashira Couplings with 3-Bromo-4-fluorophenyl Compounds

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | Inactive catalyst, insufficient base, or low temperature. | Use a fresh palladium catalyst. Ensure the amine base is dry and in sufficient excess. Increase the reaction temperature. For very unreactive substrates, consider using a more electron-rich and bulky phosphine ligand.[6] |

| Alkyne Homocoupling (Glaser Coupling) | Presence of oxygen, especially with a copper co-catalyst. | Rigorously degas all solvents and reagents. Switch to a copper-free protocol. Add the terminal alkyne slowly to the reaction mixture to maintain a low concentration.[6][15] |

| Decomposition of Catalyst (Palladium Black) | High temperatures or impurities in the reaction mixture. | Lower the reaction temperature if possible. Ensure all reagents and solvents are of high purity. |

Conclusion

The Suzuki-Miyaura and Sonogashira cross-coupling reactions are exceptionally potent methods for the functionalization of 3-bromo-4-fluorophenyl compounds. A thorough understanding of the reaction mechanisms and the critical roles of each component is paramount for achieving high yields and purity. The protocols and troubleshooting guides provided herein offer a solid foundation for researchers to successfully implement these reactions. As with any catalytic system, empirical optimization for each specific substrate combination is often necessary to achieve the best results.

References

-

CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]

-

Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(17), 3793–3796. [Link]

-

Mohammadi Ziabari, S. Z., & Ghasemi, S. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(11), 6334–6375. [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

-

ResearchGate. (n.d.). Effect of bases on cross-coupling of 3 with 4a. [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. [Link]

-

Lopp, M., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters, 55(17), 2884-2887. [Link]

-

National Center for Biotechnology Information. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. [Link]

-

ThalesNano. (n.d.). Flow Chemistry: Sonogashira Coupling. [Link]

-

The Nobel Prize. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. [Link]

-

MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]

-

The Reaction Flash. (2008). Copper-free Sonogashira coupling. [Link]

-

Reddit. (2020). Sonogashira troubleshooting help needed. [Link]

-

PubMed. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

ResearchGate. (2020). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one. [Link]

-

Royal Society of Chemistry. (2000). Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes. [Link]

-

SynArchive. (n.d.). Sonogashira Coupling. [Link]

-

Baxendale Group. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformatio. [Link]

-

MDPI. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. [Link]

-

MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]

-

Royal Society of Chemistry. (2014). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. [Link]

-

Ho, T.-I., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841-1844. [Link]

Sources

- 1. nobelprize.org [nobelprize.org]

- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. synarchive.com [synarchive.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Sonogashira Coupling [organic-chemistry.org]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 11. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd-Pd Transmetalation [organic-chemistry.org]

- 13. kmt.vander-lingen.nl [kmt.vander-lingen.nl]

- 14. kbfi.ee [kbfi.ee]

- 15. depts.washington.edu [depts.washington.edu]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. reddit.com [reddit.com]

Application Note: High-Definition Characterization of Phenylethanol Derivatives via GC-MS

Abstract & Scope

2-Phenylethanol (2-PE) and its structural derivatives (e.g., Tyrosol, Hydroxytyrosol, Phenethyl acetate) represent a critical class of aromatic alcohols used in pharmaceuticals, fragrances (rose oil), and fermentation monitoring. While 2-PE is semi-volatile, its polar derivatives often exhibit poor chromatographic behavior—tailing, adsorption, and carryover—on standard non-polar columns.

This guide provides a self-validating protocol for the identification and quantification of these compounds. It integrates a dual-path preparation strategy (Direct Injection vs. Silylation) to cover both volatile esters and polar metabolites, ensuring high sensitivity and spectral integrity.

The Chemist’s Perspective: Mechanism & Causality

The Polarity Challenge

The primary challenge in analyzing phenylethanol derivatives is the hydroxyl (-OH) group. In a non-polar GC column (e.g., 5%-phenyl-methylpolysiloxane), free hydroxyls interact with active silanol sites, leading to peak tailing.

-

Solution: For simple 2-PE, a polar WAX column suffices. However, for complex derivatives like Tyrosol (p-hydroxyphenylethanol), Derivatization (Silylation) is mandatory to replace active hydrogens with trimethylsilyl (TMS) groups, reducing polarity and increasing thermal stability [1].

Mass Spectral Logic: The Tropylium Ion

The structural hallmark of this class is the aromatic ring attached to an alkyl chain. Upon Electron Ionization (EI), these compounds typically undergo a benzyl cleavage or rearrangement to form the stable Tropylium ion (C₇H₇⁺) at m/z 91 .[1]

-

Diagnostic Value: A base peak at m/z 91 is the primary indicator of a benzyl/phenethyl backbone.[1]

-

Secondary Confirmation: The phenyl cation (m/z 77) and, for silylated derivatives, the trimethylsilyl fragment (m/z 73), provide secondary confirmation [2].

Experimental Workflow Visualization

The following diagram outlines the decision matrix for sample preparation based on analyte polarity.

Figure 1: Dual-pathway sample preparation workflow ensuring coverage of both volatile and semi-volatile phenylethanol derivatives.

Detailed Protocols

Reagents & Standards

-

Solvents: Ethyl Acetate (HPLC Grade), Pyridine (Anhydrous).

-

Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS). Note: TMCS acts as a catalyst for sterically hindered hydroxyls [3].

-

Internal Standard (IS): 2-Phenylethanol-d5 (for direct) or 3,4-Dimethoxyphenol (for derivatives).

Sample Preparation (Extraction & Derivatization)

Step 1: Extraction (Universal)

-

Aliquot 1 mL of sample (e.g., fermentation broth) into a 5 mL glass centrifuge tube.

-

Add 10 µL of Internal Standard solution (1 mg/mL).

-

Add 1 mL Ethyl Acetate. Vortex vigorously for 1 min.

-

Centrifuge at 3,000 x g for 5 min to separate phases.

-

Transfer the upper organic layer to a clean vial containing anhydrous Na₂SO₄.

Step 2: Derivatization (Pathway B - Required for Tyrosol/Hydroxytyrosol)

-

Transfer 100 µL of the dried extract to a GC autosampler vial with a glass insert.

-

Evaporate to dryness under a gentle stream of Nitrogen (N₂).

-

Add 50 µL Anhydrous Pyridine and 50 µL BSTFA + 1% TMCS.

-

Cap immediately and incubate at 65°C for 30 minutes .

-

Allow to cool to room temperature before injection. Caution: Moisture triggers hydrolysis; analyze within 24 hours.

Instrumental Method (GC-MS)

This method uses a non-polar column to accommodate silylated derivatives.

| Parameter | Setting | Rationale |

| GC System | Agilent 7890B / 8890 or equivalent | High retention time stability required. |

| Column | DB-5MS UI (30 m x 0.25 mm, 0.25 µm) | Low bleed; "UI" (Ultra Inert) essential for trace polar analysis [4]. |

| Inlet | Split/Splitless (Mode dependent) | Split 10:1 for major components; Splitless for trace metabolites. |

| Inlet Temp | 280°C | Ensures rapid vaporization of high-boiling derivatives. |

| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Standard for optimal MS vacuum. |

| Oven Program | 60°C (1 min) → 10°C/min → 300°C (5 min) | Slow ramp separates closely eluting isomers. |

| Transfer Line | 280°C | Prevents condensation before MS entry. |

| Ionization | EI (70 eV) | Standard library matching (NIST). |

| Scan Range | m/z 40–450 | Covers silylated molecular ions. |

| Solvent Delay | 3.5 min | Protects filament from solvent/reagent surge. |

Data Analysis & Validation

Identification Table

The following table summarizes the characteristic ions for key targets. Note the shift in base peaks for silylated compounds.

| Compound | Derivative Type | Retention Index (DB-5) | Quant Ion (m/z) | Qualifier Ions (m/z) |

| 2-Phenylethanol | None (Direct) | 1110 | 91 | 122 (M+), 65 |

| 2-Phenylethanol | TMS-Ether | 1255 | 179 | 91, 73 |

| Tyrosol | Bis-TMS | 1580 | 179 | 267, 193, 73 |

| Hydroxytyrosol | Tris-TMS | 1720 | 267 | 370 (M+), 179 |

Self-Validating Logic (QA/QC)

To ensure the protocol is trustworthy, every run must pass these checks:

-

The "91/M+" Ratio: For underivatized 2-PE, the ratio of m/z 91 to the molecular ion (m/z 122) should be consistent (approx 5:1). Deviations indicate co-elution.

-

Derivatization Efficiency: Monitor the peak area of underivatized Tyrosol. If detected, the silylation reaction was incomplete (check moisture content in pyridine).

-

Linearity: Calibration curves (1–100 ppm) must yield R² > 0.995.

Mechanistic Visualization: Fragmentation

Understanding the fragmentation confirms why m/z 91 is the diagnostic anchor.

Figure 2: Formation of the Tropylium ion (m/z 91) via McLafferty rearrangement and benzyl cleavage, the primary identification marker for this class [5].

Troubleshooting Guide

-

Ghost Peaks: If m/z 73, 147, 207, 281 appear regularly, this is "column bleed" or septum degradation. Switch to "Low Bleed" (MS) septa and ensure column is conditioned.

-

Tailing Peaks:

-

Direct Injection:[2] Column is too active. Trim 10cm from the inlet side or switch to a WAX column.

-

Derivatized: Moisture contamination. Re-dry sample and use fresh BSTFA.

-

-

Low Sensitivity for Tyrosol: Incomplete silylation. Increase reaction temp to 70°C or add 10% acetonitrile to the reaction mix to improve solubility.

References

-

Fiveable. (2024). Key Mass Spectrometry Fragmentation Patterns: Aromatic Stabilization. Retrieved from [Link]

-

Agilent Technologies. (2025). Retention Time Stability and Improved Data Accuracy with DB-5ms UI. Retrieved from [Link]

-

Chemistry Not Mystery. (2013). Fragmentation pattern of Aromatic hydrocarbon in mass spectra. Retrieved from [Link]

Sources

Application Note: Structural Elucidation and Quantitative Profiling of Substituted Phenyl Ethanols via 1D NMR

Part 1: Introduction & Scope

Phenyl ethanols represent a privileged scaffold in medicinal chemistry, serving as core pharmacophores in beta-blockers, neurotransmitter analogs, and fragrance components. Their structural simplicity belies the complexity of their NMR spectral behavior when the aromatic ring is substituted.

This guide provides a rigorous framework for the regiochemical assignment and quantitative purity assessment of substituted phenyl ethanols. Unlike standard spectral libraries, this protocol focuses on the differential diagnosis of substitution patterns (ortho/meta/para) and the electronic influence of functional groups on the ethyl side chain.

Part 2: Experimental Protocol (qNMR)

To ensure data integrity suitable for regulatory submission (e.g., IND filings), spectra must be acquired under quantitative conditions.

Sample Preparation

-

Solvent Selection: Use DMSO-d6 (99.9% D) rather than CDCl3 for structural elucidation.

-

Causality: DMSO-d6 minimizes chemical exchange of the hydroxyl proton (

), revealing it as a distinct triplet (coupling to

-

-

Concentration: 10–15 mg of analyte in 600 µL solvent.

-

Internal Standard (for qNMR): Maleic acid (traceable standard) or 1,3,5-trimethoxybenzene (non-hygroscopic).

Acquisition Parameters

-

Pulse Sequence: zg30 (30° excitation pulse) to minimize relaxation artifacts.

-

Relaxation Delay (

): Must be -

Spectral Width: 12 ppm (to capture downfield acidic/phenolic protons).

-

Scans (

): 16 (structural) or 64 (quantitative).

Workflow Diagram

The following decision matrix outlines the acquisition and processing pipeline.

Figure 1: Quantitative NMR (qNMR) acquisition workflow ensuring high-fidelity data for purity and structural assignment.

Part 3: 1H NMR Spectral Analysis

The "Anchor" Signals: The Ethyl Chain

Regardless of ring substitution, the ethyl chain provides a consistent diagnostic anchor. In DMSO-d6:

| Proton Group | Shift ( | Multiplicity | Coupling ( | Structural Insight |

| 2.6 – 2.9 | Triplet (t) | ~7.0 Hz | High shift stability; confirms attachment to ring. | |

| 3.5 – 3.7 | Quadruplet (q)* | ~7.0 Hz | Appears as q if OH couples; t if OH exchanges. | |

| 4.5 – 5.0 | Triplet (t) | ~5.0 Hz | Visible coupling confirms anhydrous DMSO environment. |

Aromatic Region: Decoding Substitution Patterns

The 6.5–8.5 ppm region is the variable domain. The splitting pattern here is the primary determinant of regiochemistry.

Para-Substitution (1,4-disubstituted)

-

Pattern: Often misidentified as "two doublets." It is strictly an AA'BB' (or AA'XX') system.[1]

-

Appearance: Two "roofed" multiplets integrating to 2H each.[2] The inner lines are taller than the outer lines (roofing effect), pointing toward each other.

-

Diagnostic: Symmetry plane renders protons chemically equivalent but magnetically non-equivalent.

Meta-Substitution (1,3-disubstituted)

-

Pattern: Asymmetric 4-spin system.

-

Key Feature: Look for the isolated singlet (or narrow triplet) between the two substituents (

position). This proton usually appears distinct from the other three.[1]

Ortho-Substitution (1,2-disubstituted)

-

Pattern: Complex ABCD system.

-

Key Feature: Loss of symmetry. Often results in overlapping multiplets.[3] The shift of the signal most upfield or downfield can indicate the electronic nature of the ortho-substituent.[1]

Logic for Regiochemical Assignment

Figure 2: Decision tree for assigning regiochemistry based on aromatic splitting patterns and symmetry.

Part 4: 13C NMR & Electronic Effects

Carbon-13 NMR is critical for verifying the carbon skeleton and observing the Substituent Chemical Shift (SCS) effects, which correlate with Hammett parameters (

Comparative Data: EWG vs. EDG

The table below contrasts the base scaffold with Electron Withdrawing (Nitro) and Electron Donating (Methoxy) derivatives.

Table 1: Predicted 13C NMR Shifts (ppm in DMSO-d6)

| Carbon Position | Unsubstituted | 4-Nitro (EWG) | 4-Methoxy (EDG) | Mechanistic Explanation |

| C-1 (Ipso to chain) | 139.2 | 148.5 | 130.5 | Resonance: EWG deshields (downfield); EDG shields (upfield). |

| C-2/6 (Ortho to chain) | 129.4 | 130.4 | 130.3 | Minimal impact (inductive distance). |

| C-3/5 (Meta to chain) | 128.7 | 123.8 | 114.2 | Shielding: High electron density from OMe resonance shields C-3. |

| C-4 (Substituted) | 126.5 | 146.8 | 158.5 | Deshielding: Direct attachment to electronegative heteroatom (O or N). |

| 39.2 | 38.5 | 38.3 | Relatively insulated from ring electronics. | |

| 63.7 | 62.5 | 63.0 | Insulated; verifies alcohol functionality. |

The "Ipso" Validation

In substituted systems, the quaternary (ipso) carbons are often low-intensity due to long relaxation times (

-

Protocol Tip: If C-1 or C-4 are missing, increase the relaxation delay (

) to 5–10 seconds or use a chromium acetylacetonate [Cr(acac)3] relaxation agent.

Part 5: References & Grounding

-

SDBS Spectral Database for Organic Compounds. SDBS No. 1938 (2-Phenylethanol).[4] National Institute of Advanced Industrial Science and Technology (AIST). [Link]

-

Fulmer, G. R., et al. (2010).[5] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents." Organometallics, 29(9), 2176–2179. (Used for DMSO/Water impurity identification). [Link]

-

Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme. (Authoritative source for AA'BB' splitting patterns and SCS rules).

-

Pauli, G. F., et al. (2014). "Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination." Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

Sources

Strategic Derivatization of 2-(3-Bromo-4-fluorophenyl)ethanol for Advanced Synthetic Applications

An Application Note and Protocol Guide:

Abstract: This technical guide provides a comprehensive overview of key derivatization strategies for 2-(3-Bromo-4-fluorophenyl)ethanol, a versatile building block in medicinal chemistry and materials science. We present detailed protocols for the protection of the primary alcohol, its oxidation to the corresponding aldehyde and carboxylic acid, and its conversion to an ether. The rationale behind the selection of reagents and reaction conditions is discussed to equip researchers with the knowledge for successful and reproducible synthetic transformations.

Introduction: The Synthetic Utility of 2-(3-Bromo-4-fluorophenyl)ethanol

2-(3-Bromo-4-fluorophenyl)ethanol is a valuable bifunctional molecule. The presence of a reactive primary alcohol and a synthetically versatile aryl bromide moiety makes it an ideal starting material for the synthesis of a wide range of more complex molecules. The fluorine atom at the 4-position can further modulate the electronic properties of the aromatic ring and is a common feature in many bioactive compounds. This guide will explore common and effective methods to selectively modify the hydroxyl group, preparing the molecule for subsequent cross-coupling reactions or other transformations at the aryl bromide site.

Strategic Considerations for Derivatization

The primary alcohol of 2-(3-Bromo-4-fluorophenyl)ethanol is a nucleophilic center and can undergo a variety of reactions. The choice of derivatization strategy depends on the overall synthetic plan. For instance, if a subsequent reaction is sensitive to the acidic proton of the hydroxyl group or requires anhydrous conditions, protection of the alcohol is a necessary first step. Alternatively, the alcohol can be oxidized to an aldehyde or carboxylic acid to introduce new functionalities.

Protecting Group Strategies for the Primary Alcohol

Protection of the hydroxyl group is often crucial to prevent unwanted side reactions. A common and robust method is the formation of a silyl ether, such as a tert-butyldimethylsilyl (TBS) ether. TBS ethers are stable to a wide range of reaction conditions, including organometallic reagents and many oxidizing and reducing agents, yet they can be readily cleaved under mild acidic conditions.

Protocol 1: Synthesis of tert-butyl((2-(3-bromo-4-fluorophenyl)ethyl)oxy)dimethylsilane

Objective: To protect the primary alcohol as a TBS ether.

Reaction Scheme:

Materials:

-

2-(3-Bromo-4-fluorophenyl)ethanol

-

tert-Butyldimethylsilyl chloride (TBSCl)

-

Imidazole

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware

Procedure:

-

To a solution of 2-(3-Bromo-4-fluorophenyl)ethanol (1.0 eq) in anhydrous DCM, add imidazole (2.5 eq).

-

Stir the mixture at room temperature until all the imidazole has dissolved.

-

Add TBSCl (1.2 eq) portion-wise to the solution.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica gel if necessary.

Rationale for Reagent Selection:

-

Imidazole: Acts as a base to deprotonate the alcohol, forming a more nucleophilic alkoxide. It also activates the TBSCl by forming a silylimidazolium intermediate, which is more reactive than TBSCl itself.

-

DCM: A common aprotic solvent that dissolves the reactants and does not interfere with the reaction.

Oxidation of the Primary Alcohol

The primary alcohol can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Oxidation to the Aldehyde

A mild and selective method for the oxidation of primary alcohols to aldehydes is the Swern oxidation or the use of Dess-Martin periodinane (DMP).

Protocol 2: Synthesis of 2-(3-Bromo-4-fluorophenyl)acetaldehyde using Dess-Martin Periodinane

Objective: To oxidize the primary alcohol to the corresponding aldehyde.

Materials:

-

2-(3-Bromo-4-fluorophenyl)ethanol

-

Dess-Martin periodinane (DMP)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Sodium thiosulfate

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve 2-(3-Bromo-4-fluorophenyl)ethanol (1.0 eq) in anhydrous DCM.

-

Add Dess-Martin periodinane (1.5 eq) to the solution at room temperature.

-

Stir the reaction mixture and monitor its progress by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a 10% aqueous solution of sodium thiosulfate.

-

Stir vigorously until the solid dissolves.

-

Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude aldehyde is often used in the next step without further purification due to its potential instability.

Rationale for Reagent Selection:

-

Dess-Martin Periodinane (DMP): A mild and selective oxidizing agent that converts primary alcohols to aldehydes with high efficiency and minimal over-oxidation to the carboxylic acid. The reaction can be performed at room temperature and does not require harsh conditions.

Oxidation to the Carboxylic Acid

Stronger oxidizing agents, such as potassium permanganate or Jones reagent, can be used to oxidize the primary alcohol to a carboxylic acid.

Protocol 3: Synthesis of 2-(3-Bromo-4-fluorophenyl)acetic Acid using Potassium Permanganate

Objective: To oxidize the primary alcohol to the corresponding carboxylic acid.

Materials:

-

2-(3-Bromo-4-fluorophenyl)ethanol

-

Potassium permanganate (KMnO4)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Sodium bisulfite

-

Dichloromethane (DCM)

-

Water

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve 2-(3-Bromo-4-fluorophenyl)ethanol (1.0 eq) in a mixture of water and a suitable organic solvent like acetone or tert-butanol.

-

Add a solution of KMnO4 (3.0 eq) and NaOH (1.0 eq) in water dropwise to the reaction mixture, maintaining the temperature below 40 °C.

-

Stir the mixture vigorously until the purple color of the permanganate disappears.

-

Filter the reaction mixture to remove the manganese dioxide precipitate.

-

Acidify the filtrate with concentrated HCl to precipitate the carboxylic acid.

-

If the filtrate is still colored, add a small amount of sodium bisulfite to decolorize it.

-

Collect the precipitated carboxylic acid by filtration, wash with cold water, and dry.

Rationale for Reagent Selection:

-

Potassium Permanganate (KMnO4): A strong and inexpensive oxidizing agent capable of oxidizing primary alcohols to carboxylic acids. The reaction is typically carried out under basic conditions to prevent the formation of esters.

Ether Synthesis via Williamson Ether Synthesis

The hydroxyl group can be converted to an ether through the Williamson ether synthesis. This involves deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide.

Protocol 4: Synthesis of 1-(2-ethoxyethyl)-3-bromo-4-fluorobenzene

Objective: To convert the primary alcohol to an ethyl ether.

Materials:

-

2-(3-Bromo-4-fluorophenyl)ethanol

-

Sodium hydride (NaH)

-

Ethyl iodide (EtI)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

Procedure:

-